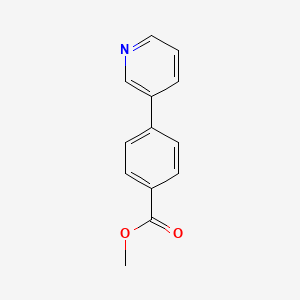

Methyl 4-pyridin-3-ylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-pyridin-3-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)11-6-4-10(5-7-11)12-3-2-8-14-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXKPSLCRALELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399705 | |

| Record name | Methyl 4-pyridin-3-ylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90395-47-4 | |

| Record name | Methyl 4-pyridin-3-ylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 4-pyridin-3-ylbenzoate" CAS number and IUPAC name

Topic: Methyl 4-pyridin-3-ylbenzoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

CAS 90395-47-4 | Structural Integrity, Synthesis, and Pharmacophore Utility[1][2]

Compound Identity & Physicochemical Architecture

This compound is a biaryl scaffold characterized by a para-substituted benzoate ester linked to the 3-position of a pyridine ring.[1][2] This specific regioisomer serves as a critical "linker" motif in medicinal chemistry, particularly in the design of Type II kinase inhibitors where the pyridine nitrogen functions as a hydrogen bond acceptor in the hinge region or solvent-exposed front.[1]

| Parameter | Technical Specification |

| CAS Number | 90395-47-4 |

| Preferred IUPAC Name | Methyl 4-(pyridin-3-yl)benzoate |

| Alternative Names | Methyl 4-(3-pyridyl)benzoate; 4-(3-Pyridyl)benzoic acid methyl ester |

| Molecular Formula | |

| Molecular Weight | 213.23 g/mol |

| SMILES | COC(=O)C1=CC=C(C=C1)C2=CN=CC=C2 |

| InChIKey | SMXKPSLCRALELV-UHFFFAOYSA-N |

| Predicted LogP | 2.53 (Lipophilic, suitable for membrane permeability) |

| Appearance | Off-white to pale yellow solid |

Synthesis & Manufacturing Protocol

The synthesis of this compound is classically achieved via Suzuki-Miyaura Cross-Coupling .[1] This palladium-catalyzed reaction is preferred over Stille or Negishi couplings due to the low toxicity of boron byproducts and the stability of the starting materials.[1]

Retrosynthetic Logic

The biaryl bond is formed between an electron-deficient pyridine ring and an electron-withdrawing benzoate ring.[1]

-

Disconnect: C(aryl)-C(aryl) bond.

-

Coupling Partners: Methyl 4-bromobenzoate (Electrophile) + 3-Pyridineboronic acid (Nucleophile).[1]

-

Note: The reverse coupling (Methyl 4-boronobenzoate + 3-bromopyridine) is also viable but 3-pyridineboronic acid is often more commercially available and stable.[1]

-

Optimized Experimental Protocol

Scale: 10 mmol Reaction Time: 4–12 hours Yield Expectation: 85–95%[1]

Reagents:

-

Methyl 4-bromobenzoate (1.0 eq)[1]

-

3-Pyridineboronic acid (1.2 eq)[1]

-

Catalyst:

(3-5 mol%) or -

Base:

(2.0 eq) or -

Solvent System: 1,4-Dioxane : Water (4:1 v/v) or Toluene : Ethanol : Water (4:2:1).[1]

Step-by-Step Methodology:

-

Inerting: Charge a round-bottom flask with Methyl 4-bromobenzoate (2.15 g, 10 mmol), 3-Pyridineboronic acid (1.47 g, 12 mmol), and Base (

, 2.76 g, 20 mmol). Evacuate and backfill with Argon ( -

Solvation: Add degassed solvent (Dioxane/Water, 50 mL).[1]

-

Catalyst Addition: Add

(0.58 g, 0.5 mmol) under a positive stream of Argon. -

Reflux: Heat the mixture to 90–100°C. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1] The starting bromide should disappear within 4 hours.

-

Work-up: Cool to RT. Filter through a Celite pad to remove Palladium black.[1] Wash the pad with EtOAc.[1]

-

Extraction: Dilute filtrate with water; extract with EtOAc (

). Wash combined organics with brine, dry over -

Purification: Recrystallize from Ethanol/Hexane or flash chromatography (

, gradient 0-40% EtOAc in Hexanes).

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle specific to this synthesis, highlighting the critical Transmetallation step where the pyridine ring is introduced.

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of Methyl 4-bromobenzoate and 3-Pyridineboronic acid.

Analytical Characterization

To validate the identity of CAS 90395-47-4, the following spectral signatures are diagnostic.

Proton NMR ( NMR, 400 MHz, )

- 8.85 (d, 1H): Pyridine C2-H (Deshielded by Nitrogen).[1]

- 8.65 (dd, 1H): Pyridine C6-H.[1]

- 8.15 (d, 2H): Benzoate ortho-protons (Deshielded by Ester).[1]

- 7.90 (dt, 1H): Pyridine C4-H.[1]

- 7.65 (d, 2H): Benzoate meta-protons.[1]

- 7.40 (dd, 1H): Pyridine C5-H.[1]

-

3.95 (s, 3H): Methyl ester singlet (

Mass Spectrometry (ESI-MS)[1]

- : Calculated: 214.08; Observed: 214.1.[1]

-

Fragmentation: Loss of methoxy group (

) is common in methyl esters.[1]

Applications in Drug Discovery

This compound is not merely a reagent; it is a privileged scaffold .[1]

Kinase Inhibitor Design

The 3-pyridyl moiety is a classic bioisostere for phenyl rings, improving water solubility (due to the basic nitrogen, pKa ~5.[1]2) and offering a specific H-bond acceptor site.[1]

-

Target Class: Tyrosine Kinases (e.g., BCR-ABL, VEGFR).[1]

-

Role: The benzoate ester is often hydrolyzed to the carboxylic acid, which is then coupled to an amine to form an amide linker—a structural feature seen in drugs like Imatinib and Nilotinib (though Nilotinib uses a pyrimidine-pyridine scaffold, the topology is analogous).[1]

Workflow: From Scaffold to Lead

The following decision tree outlines how this intermediate is processed in a medicinal chemistry campaign.

Figure 2: Synthetic divergence from the ester scaffold to functional drug leads.[1]

Safety & Handling

-

GHS Classification: Warning.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Storage: Store at room temperature (15-25°C) in a dry, inert atmosphere. The ester is stable but can hydrolyze under prolonged exposure to moisture and heat.[1]

References

-

Chemical Vendor Verification : "Methyl 4-(3-pyridyl)benzoate | CAS 90395-47-4". Hoffman Fine Chemicals.[1][3] Link

-

Synthesis Protocol : Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.[1] (General Suzuki Protocol grounding).[1] Link[1]

-

Isomer Distinction : "Methyl 4-(pyridin-4-yl)benzoate | CAS 106047-17-0".[1] ChemSrc. (Used to distinguish the 4-pyridyl isomer).[1] Link

-

Structural Data : PubChem Compound Summary for Methyl 4-(pyridin-3-yl)benzoate (Analogous structures and properties). Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Nilotinib Utilizing a Pyridinyl-Pyrimidine Core Derived from a Nicotinate Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib is a highly potent and selective second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[1] It functions by targeting the Bcr-Abl kinase, the aberrant protein responsible for the uncontrolled proliferation of white blood cells in CML. The chemical structure of Nilotinib, 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzamide, is comprised of three key fragments: a substituted aniline, a central aminobenzamide linker, and a pyridinyl-pyrimidine moiety.

This application note provides a detailed experimental guide for the synthesis of Nilotinib, with a particular focus on the construction of the pyridinyl-pyrimidine core. The synthetic strategy outlined herein commences with a readily available nicotinic acid ester, such as methyl nicotinate, which serves as a precursor to the pivotal intermediate, 3-acetylpyridine. While the user's query specified "Methyl 4-pyridin-3-ylbenzoate," a more direct and well-documented pathway to the required pyridinyl-pyrimidine intermediate begins with the simpler methyl nicotinate. It is presumed that "this compound" would first be converted to a nicotinic acid derivative before entering this synthetic sequence.

Synthetic Strategy Overview

The overall synthesis of Nilotinib can be conceptually divided into three main stages:

-

Synthesis of the Pyridinyl-Pyrimidine Core: Construction of the key intermediate, 4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic acid. This multi-step process begins with the synthesis of 3-acetylpyridine from methyl nicotinate.

-

Synthesis of the Aniline Fragment: Preparation of 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline.

-

Final Amide Coupling and Purification: The condensation of the two primary fragments to form Nilotinib, followed by purification to yield the final active pharmaceutical ingredient (API).

Caption: Overall synthetic workflow for Nilotinib.

Part 1: Synthesis of the Pyridinyl-Pyrimidine Core

This section details the preparation of 4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic acid, a key building block for Nilotinib.

Step 1.1: Synthesis of 3-Acetylpyridine from Methyl Nicotinate

The initial step involves a Claisen-type condensation of methyl nicotinate with a source of an acetyl group, followed by hydrolysis and decarboxylation to yield 3-acetylpyridine. This transformation is crucial for introducing the acetyl functionality required for the subsequent enaminone formation.

Reaction Scheme:

Protocol:

| Reagent/Solvent | Molecular Weight | Moles (equiv) | Amount |

| Methyl Nicotinate | 137.14 g/mol | 1.0 | 5.0 g |

| Sodium Hydride (60% in oil) | 40.00 g/mol | 1.2 | 1.8 g |

| Acetone | 58.08 g/mol | 1.5 | 3.2 mL |

| N,N-Dimethylformamide (DMF) | - | - | 41 mL |

| 1.0 M HCl | - | - | As needed |

| Ethyl Acetate | - | - | For extraction |

| Saturated NaCl solution | - | - | For washing |

| Anhydrous Sodium Sulfate | - | - | For drying |

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.8 g) and a solution of methyl nicotinate (5.0 g) in anhydrous DMF (29 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of acetone (3.2 mL) in anhydrous DMF (12 mL) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by cooling it back to 0 °C and slowly adding 1.0 M HCl to adjust the pH to 5-6.

-

Filter any precipitate that forms. Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 3-acetylpyridine.

Step 1.2: Synthesis of 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

This step involves the formation of an enaminone, which serves as a key electrophile for the subsequent pyrimidine ring formation. The reaction of 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) provides the desired product.[2][3]

Reaction Scheme:

Protocol:

| Reagent/Solvent | Molecular Weight | Moles (equiv) | Amount |

| 3-Acetylpyridine | 121.14 g/mol | 1.0 | 10.0 g |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 g/mol | 1.16 | 12.8 g |

| Ethanol | - | - | 40 mL |

| Diethyl Ether | - | - | For washing |

Procedure:

-

In a round-bottom flask, combine 3-acetylpyridine (10.0 g, 82.56 mmol) and N,N-dimethylformamide dimethyl acetal (12.8 g, 96.00 mmol) in ethanol (40 mL).[3]

-

Reflux the reaction mixture for 16 hours.

-

Cool the mixture to room temperature and concentrate under reduced pressure to obtain a crude mass.

-

Take up the residue in diethyl ether (10 mL), cool to 0 °C, and filter the resulting crystalline solid.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.[2]

Step 1.3: Synthesis of Methyl 3-guanidino-4-methylbenzoate Hydrochloride

This intermediate is prepared from the commercially available methyl 3-amino-4-methylbenzoate through a guanidinylation reaction with cyanamide in the presence of hydrochloric acid.[4]

Reaction Scheme:

Protocol:

| Reagent/Solvent | Molecular Weight | Moles (equiv) | Amount |

| Methyl 3-amino-4-methylbenzoate | 165.19 g/mol | 1.0 | 10.0 g |

| Cyanamide (50% aq. solution) | 42.04 g/mol | 1.1 | ~5.3 g |

| Concentrated HCl | 36.46 g/mol | ~1.1 | As needed |

| Methanol | - | - | 50 mL |

| n-Butanol | - | - | For distillation |

| Acetone | - | - | For washing |

Procedure:

-

In a round-bottom flask, dissolve methyl 3-amino-4-methylbenzoate (10.0 g) in methanol (50 mL).[4]

-

Add a 50% aqueous solution of cyanamide (1.1 eq).

-

Heat the mixture to 70-80°C.

-

Slowly add concentrated hydrochloric acid dropwise to maintain a pH of around 3.

-

Heat the reaction to reflux (approximately 100°C) and maintain for 3-6 hours.

-

After the reaction is complete, distill the solvent under reduced pressure.

-

Add n-butanol and continue the distillation until a solid precipitates.

-

Cool the mixture, filter the solid, wash with acetone, and dry to obtain methyl 3-guanidino-4-methylbenzoate hydrochloride.[4]

Step 1.4: Synthesis of Methyl 4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoate

The pyrimidine ring is formed in this step through the cyclization of the guanidine derivative with the enaminone prepared in Step 1.2.[5]

Reaction Scheme:

Protocol:

| Reagent/Solvent | Molecular Weight | Moles (equiv) | Amount |

| Methyl 3-guanidino-4-methylbenzoate HCl | 245.69 g/mol | 1.0 | 10.0 g |

| 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | 176.22 g/mol | 1.1 | 7.8 g |

| Sodium Methoxide | 54.02 g/mol | 2.2 | 4.8 g |

| t-Butanol | - | - | 100 mL |

Procedure:

-

To a suspension of methyl 3-guanidino-4-methylbenzoate hydrochloride (10.0 g) and 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (7.8 g) in t-butanol (100 mL), add sodium methoxide (4.8 g).

-

Heat the mixture to reflux and stir for 12-16 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield methyl 4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoate.

Step 1.5: Hydrolysis to 4-Methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic Acid

The final step in the synthesis of the pyridinyl-pyrimidine core is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Reaction Scheme:

Protocol:

| Reagent/Solvent | Molecular Weight | Moles (equiv) | Amount |

| Methyl 4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoate | 320.35 g/mol | 1.0 | 5.0 g |

| Sodium Hydroxide | 40.00 g/mol | 2.0 | 1.25 g |

| Methanol/Water (1:1) | - | - | 50 mL |

| 1.0 M HCl | - | - | To adjust pH |

Procedure:

-

Dissolve methyl 4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoate (5.0 g) in a mixture of methanol and water (1:1, 50 mL).

-

Add sodium hydroxide (1.25 g) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the aqueous residue with water and acidify with 1.0 M HCl to a pH of approximately 5-6 to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain 4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic acid.

Part 2: Synthesis of the Aniline Fragment

The second key intermediate, 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline, is synthesized via a nucleophilic aromatic substitution reaction.

Reaction Scheme:

Caption: The final amide coupling step in Nilotinib synthesis.

Protocol:

| Reagent/Solvent | Molecular Weight | Moles (equiv) | Amount |

| 4-Methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic Acid | 306.32 g/mol | 1.0 | 3.06 g |

| 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline | 241.22 g/mol | 1.05 | 2.53 g |

| HATU | 380.23 g/mol | 1.2 | 4.56 g |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 g/mol | 3.0 | 5.2 mL |

| N,N-Dimethylformamide (DMF) | - | - | 50 mL |

Procedure:

-

To a solution of 4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic acid (3.06 g) in anhydrous DMF (50 mL), add HATU (4.56 g) and DIPEA (5.2 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline (2.53 g) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, pour the reaction mixture into water, which will cause the product to precipitate.

-

Filter the solid, wash thoroughly with water, and then with a small amount of cold diethyl ether.

-

Dry the crude Nilotinib under vacuum.

Purification of Nilotinib

The crude Nilotinib can be purified by recrystallization to obtain a product of high purity. [6][7] Procedure:

-

Dissolve the crude Nilotinib in a suitable solvent system, such as a mixture of methanol and water or ethanol and water, at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystallization.

-

Filter the purified Nilotinib crystals, wash with a cold solvent, and dry under vacuum at 40-50 °C. [6]

Characterization of Nilotinib

The final product should be characterized to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methyl groups, and the amide N-H proton.

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show the molecular ion peak corresponding to the molecular weight of Nilotinib (529.53 g/mol ). [8]* High-Performance Liquid Chromatography (HPLC): HPLC analysis should be used to determine the purity of the final compound. [6]

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis of Nilotinib, starting from a nicotinic acid ester as a precursor for the pyridinyl-pyrimidine core. The protocols are based on established and reliable chemical transformations, offering a practical pathway for researchers and drug development professionals to access this important therapeutic agent. Adherence to standard laboratory safety procedures and the use of high-purity reagents are essential for the successful execution of this synthesis.

References

-

PrepChem. (n.d.). Preparation of 3-acetylpyridine. PrepChem.com. [Link]

- Google Patents. (n.d.). CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.

- Google Patents. (n.d.). CN1491214A - Process and catalyst for the preparation of acetylpyridine.

-

PrepChem. (n.d.). Synthesis of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one. PrepChem.com. [Link]

- Google Patents. (n.d.). US7067673B2 - Process and catalyst for the preparation of acetylpyridines.

- Google Patents. (n.d.). CN102276518B - Method for preparing 1-(3-pyridyl)-3-dimethylamino-2-propen-1-one.

-

European Patent Office. (2020). SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE (EP 4045494 B1). [Link]

- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.

-

Semantic Scholar. (n.d.). Forced Degradation Studies of Nilotinib Hydrochloride: Isolation, Identification, and Characterization of Impurities. Semantic Scholar. [Link]

-

ResearchGate. (2025). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. ResearchGate. [Link]

-

PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. PubChem. [Link]

- Google Patents. (n.d.). EP3404025A1 - Process for the preparation of pure nilotinib and its salt.

-

A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum. (2009). Journal of Chromatography B, 877(20-21), 1894-1900. [Link]

-

PubChem. (n.d.). Nilotinib. PubChem. [Link]

-

European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF PURE NILOTINIB AND ITS SALT. European Patent Office. [Link]

- Google Patents. (n.d.). US20100016590A1 - Nilotinib intermediates and preparation thereof.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Page loading... [wap.guidechem.com]

- 3. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 6. EP3404025A1 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]

- 7. Effect of Solute Concentration and Filtration Rate on the Scale Production of a Physically Stable Amorphous Solid Form of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 4-pyridin-3-ylbenzoate" as a scaffold for novel kinase inhibitors

Application Note: Methyl 4-pyridin-3-ylbenzoate as a Privileged Scaffold for Type II Kinase Inhibitor Design

Abstract

This technical guide details the utilization of This compound as a foundational scaffold for the development of novel kinase inhibitors. While the biaryl system provides the necessary rigidity to traverse the ATP-binding cleft, the specific arrangement of the pyridine nitrogen and the benzoate ester offers a versatile "hinge-to-pocket" vector. This note covers the optimized chemical synthesis of the scaffold, strategies for derivatizing the ester "warhead" to target the DFG-out conformation (Type II inhibition), and a validated ADP-Glo™ protocol for high-throughput screening.

Introduction: The Anatomy of a Privileged Scaffold

In kinase drug discovery, "privileged structures" are molecular frameworks capable of providing high-affinity ligands for diverse biological targets. This compound represents a classic Biaryl-Linker motif.

-

The Pyridine Ring (Hinge Binder): The nitrogen atom at the 3-position serves as a critical hydrogen bond acceptor, mimicking the N1 of the adenine ring in ATP. This interaction anchors the molecule to the kinase hinge region.

-

The Phenyl Ring (Spacer): Provides a rigid hydrophobic spacer that orients the substituent towards the back pocket.

-

The Methyl Ester (Handle): This is a pro-electrophilic site. It is rarely the final drug moiety but serves as the synthetic gateway to amides and ureas—functional groups essential for hydrogen bonding with the conserved Glu/Asp residues in the DFG motif (e.g., as seen in Sorafenib or Regorafenib).

Chemical Synthesis & Derivatization Protocols

The synthesis of the core scaffold relies on a Suzuki-Miyaura cross-coupling. While theoretically simple, scaling this reaction requires specific attention to catalyst degradation and boronic acid protodeboronation.

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Synthesis of this compound from Methyl 4-bromobenzoate and 3-Pyridineboronic acid.

Reagents:

-

Methyl 4-bromobenzoate (1.0 equiv)

-

3-Pyridineboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.03 equiv) — Chosen for resistance to oxidation compared to Pd(PPh₃)₄.

-

Base: Cs₂CO₃ (2.0 equiv) — Superior to K₂CO₃ for electron-deficient rings.

-

Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Methodology:

-

Degassing (Critical): Charge the reaction vessel with Dioxane/Water. Sparge with Argon for 15 minutes. Expert Note: Failure to deoxygenate promotes homocoupling of the boronic acid.

-

Addition: Add the aryl halide, boronic acid, and base under a positive stream of Argon. Add the Pd catalyst last.

-

Reaction: Seal the vessel and heat to 90°C for 4–6 hours. Monitor by LC-MS (Target M+H: ~214.08).

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). Pyridine derivatives often streak; add 1% Triethylamine to the eluent if tailing occurs.

Protocol B: Scaffold Derivatization (Library Generation)

To transform the scaffold into a potent inhibitor, the ester must be converted into an amide or urea.

-

Hydrolysis: Treat the ester with LiOH (THF/H₂O) to generate the carboxylic acid.

-

Amide Coupling: React the acid with various aromatic amines (e.g., 3-trifluoromethylaniline) using HATU/DIPEA. This extension is designed to occupy the allosteric hydrophobic pocket created when the DFG motif moves to the "out" conformation.

Visualizing the Synthesis Workflow:

Caption: Figure 1. Synthetic route from raw materials to the functionalized kinase inhibitor library.

Structural Biology & SAR Logic

When designing the "R-group" modifications for the benzoate tail, it is vital to understand the binding mode.

-

Type I Binding: If the ester is reduced to a small alcohol or kept as a small amide, the molecule likely remains in the ATP pocket (Type I).

-

Type II Binding: If the ester is converted to a bulky hydrophobic amide (e.g., N-(4-chloro-3-(trifluoromethyl)phenyl)amide), the molecule forces the activation loop into the inactive conformation (DFG-out). The amide linker forms hydrogen bonds with the conserved Glutamate (αC-helix) and Aspartate (DFG motif).

SAR Decision Matrix:

| Target Feature | Chemical Modification to Scaffold | Rationale |

| Hinge Region | 3-Pyridyl (Unchanged) | Maintains H-bond acceptance with hinge backbone (e.g., Cys residue). |

| Gatekeeper | Meta-substitution on Phenyl ring | Adding F or Cl at the position ortho to the pyridine linkage can twist the biaryl bond to accommodate bulky gatekeepers (e.g., T315I). |

| Solvent Front | Ester Hydrolysis -> Amide | Extending the tail allows interaction with the solvent-exposed region or the allosteric pocket. |

Biological Evaluation: ADP-Glo™ Kinase Assay

To validate the inhibitors synthesized from this scaffold, we utilize the ADP-Glo™ assay (Promega). This assay is preferred over radioactive ³³P assays due to its high Z' factor and ability to handle high ATP concentrations (approximating physiological conditions).

Protocol C: Kinase Inhibition Assay (IC₅₀ Determination)

Assay Principle: The assay quantifies kinase activity by measuring the ADP produced during the reaction.[1][2] It is a two-step coupled assay:

-

Depletion: Unconsumed ATP is depleted.

-

Detection: ADP is converted back to ATP, which drives a luciferase reaction.[2][3]

Reagents:

-

Recombinant Kinase (e.g., p38 MAPK, VEGFR2).

-

Substrate (e.g., Poly Glu:Tyr 4:1).

-

Ultrapure ATP (10mM stock).

-

Test Compounds (dissolved in 100% DMSO).

Workflow:

-

Compound Prep: Prepare 3-fold serial dilutions of the scaffold derivatives in DMSO. Transfer 50 nL to a 384-well white low-volume plate (acoustic dispensing preferred).

-

Kinase Reaction (5 µL):

-

Add 2.5 µL of 2x Kinase Buffer (w/ Enzyme).

-

Add 2.5 µL of 2x Substrate/ATP Mix.

-

Control: Include "No Enzyme" (background) and "No Compound" (Max Signal) wells.

-

Incubate at RT for 60 minutes.

-

-

ADP-Glo Step (5 µL):

-

Add 5 µL ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.

-

Incubate 40 minutes at RT.

-

-

Detection Step (10 µL):

-

Add 10 µL Kinase Detection Reagent.[4]

-

Incubate 30 minutes at RT.

-

-

Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision or PHERAstar).

Data Analysis:

Calculate % Inhibition:

Visualizing the Assay Logic:

Caption: Figure 2. The ADP-Glo™ assay workflow for quantifying kinase activity.

Troubleshooting & Expert Tips

-

Solubility: The methyl ester scaffold is moderately lipophilic (cLogP ~ 2.5). If precipitation occurs in the assay buffer, ensure the final DMSO concentration is <1% (usually 0.5% is safe for most kinases).

-

Palladium Scavenging: Residual Pd from the Suzuki coupling can act as a false positive in biochemical assays (chelation). Always use a metal scavenger resin (e.g., SiliaMetS® Thiol) during the final purification of the scaffold.

-

Autofluorescence: While ADP-Glo is luminescent and less prone to interference, the pyridine scaffold can occasionally quench fluorescence if using alternative assays like TR-FRET. Luminescence is recommended for this specific chemical series.

References

-

Suzuki-Miyaura Coupling Mechanism & Optimization

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Biaryl Urea Kinase Inhibitors (Sorafenib/Type II Design)

- Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.

-

ADP-Glo™ Kinase Assay Technical Manual

- Promega Corpor

-

Structure-Activity Relationships of Pyridine-Based Inhibitors

-

Smith, C. C., et al. (2015). Validation of Type II Binding Mode for Biaryl Urea Inhibitors. Journal of Medicinal Chemistry.[6]

-

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 3. promega.com [promega.com]

- 4. promega.com [promega.com]

- 5. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Benzodiazepinepyrimidine Scaffold Derivatives as Potent Doublecortin-Like Kinase 1 (DCLK1) Inhibitors for the Treatment of Acute Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Purification of Methyl 4-pyridin-3-ylbenzoate by Flash Column Chromatography

Abstract

The purification of Methyl 4-pyridin-3-ylbenzoate presents a classic chromatographic challenge: separating a molecule containing both a moderately polar ester and a basic pyridine nitrogen. Standard silica gel chromatography often results in severe peak tailing and yield loss due to the interaction between the basic pyridine moiety and acidic silanol groups (

Introduction & Chemical Context

This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between 3-pyridylboronic acid and methyl 4-iodobenzoate (or bromobenzoate).

The Purification Challenge

While the methyl ester group is amenable to standard normal-phase chromatography, the pyridine ring introduces a basic nitrogen atom (

-

The Silanol Effect: The lone pair on the pyridine nitrogen hydrogen-bonds with the acidic protons of the silanol groups on the silica surface.

-

Consequence: This non-linear adsorption leads to "tailing" (streaking) on the column. The compound elutes over a large volume of solvent, co-eluting with impurities and making fraction collection difficult.

The Solution: Competitive Binding

To resolve this, we employ a Mobile Phase Modifier . By adding a tertiary amine (Triethylamine, TEA) to the mobile phase, the TEA competes for the silanol sites.[1] Since TEA is more basic (

Pre-Purification Workflow & Analysis

Before loading the column, the crude reaction mixture must be treated to remove gross impurities, specifically residual Palladium catalyst, which can co-elute as a dark band or invisible contaminant.

Step 1: Palladium Scavenging (Crucial for Suzuki Products)

Crude Suzuki mixtures often contain colloidal Pd black or soluble Pd-ligand complexes.

-

Protocol: Dissolve crude residue in THF or EtOAc. Add Thiol-functionalized silica (or activated charcoal) (10 wt% relative to crude mass). Stir at 40°C for 30 mins. Filter through a Celite pad.[3][4]

-

Why? This prevents Pd from poisoning the flash column and contaminating the final product [1].

Step 2: TLC Method Development

Standard TLC plates will show the same tailing as the column. You must modify the TLC conditions to predict column behavior accurately.

The "TEA Dip" Method:

-

Prepare a dipping solution: 10% TEA in Hexanes.

-

Dip the blank TLC plate into the solution and air dry for 5 minutes.

-

Elute with Hexane:Ethyl Acetate (1:1) .

-

Visualization: UV (254 nm). The ester conjugation makes the spot UV-active.

| Condition | Observation | Interpretation |

| Standard Silica | Streak from baseline to | Silanol interaction is active. Unsuitable for column. |

| TEA-Treated | Compact spot at | Silanols blocked. Ideal for purification.[3] |

Detailed Protocols

Protocol A: Standard Silica with TEA Modifier (Recommended)

Best for general lab use with standard consumables.

Materials:

-

Stationary Phase: Silica Gel 60 (

). -

Solvents: Hexanes (Hex), Ethyl Acetate (EtOAc), Triethylamine (TEA).

-

Column: Glass column or automated flash cartridge.

Step-by-Step Procedure:

-

Mobile Phase Preparation:

-

Prepare Solvent A: Hexanes + 1% TEA (v/v).

-

Prepare Solvent B: Ethyl Acetate + 1% TEA (v/v).

-

Note: Using TEA in both solvents ensures the silica remains deactivated throughout the gradient.

-

-

Column Slurry Packing (Manual Columns):

-

Suspend silica in Solvent A.

-

Caution: The neutralization of silica by TEA is exothermic. Allow the slurry to cool/degas for 10 minutes before pouring to prevent cracking the bed.

-

-

Sample Loading:

-

Dry Loading (Preferred): Dissolve crude in minimal DCM. Add silica (ratio 1:2 crude:silica). Evaporate to dryness (free-flowing powder). Load this powder on top of the packed bed.[6]

-

Why? Liquid loading with DCM can cause band broadening if the DCM volume is too high.

-

-

Elution Gradient:

-

Run at a flow rate appropriate for column diameter (e.g., 15-20 mL/min for a 12g cartridge).

-

| Time/CV | % Solvent B (EtOAc/TEA) | Action |

| 0 - 2 CV | 0% | Elute non-polar impurities (Phosphines, dimers). |

| 2 - 10 CV | 0% | Linear Gradient. |

| 10 - 15 CV | 30% | Product Elution Window (Expect product ~40-50% B). |

| 15 - 18 CV | 100% | Flush polar residues (Boronic acids). |

-

Post-Run Processing:

-

Combine product fractions.

-

Evaporate solvent.[7]

-

TEA Removal: TEA has a boiling point of ~89°C. It will co-evaporate with solvent, but trace amounts may remain. Dry the product under high vacuum (< 1 mbar) at 40°C for 2 hours to ensure complete removal.

-

Protocol B: Amine-Functionalized Silica (Green Alternative)

Best for avoiding the smell of TEA and protecting acid-sensitive groups.

Materials:

-

Stationary Phase:

-Bonded Silica (Amine silica). -

Solvents: Hexanes, EtOAc (No TEA required).

Procedure:

-

The amine functionality is chemically bonded to the silica. The surface is already basic.

-

Use a standard Hexane/EtOAc gradient (similar to Protocol A, but without TEA).

-

Benefit: The separation is often sharper, and there is no risk of TEA contaminating the final product [2].

Visualizing the Process

Diagram 1: Purification Decision Tree & Workflow

This workflow illustrates the decision-making process from crude reaction mixture to pure compound.

Caption: Workflow for purifying basic heterocycles. Note the critical Pd scavenging step prior to chromatography.

Diagram 2: Mechanism of Silanol Blocking

Visualizing why TEA is necessary to prevent tailing.

Caption: Competitive binding mechanism. TEA (blue) preferentially binds to acidic silanols, preventing the Pyridine target (red) from sticking.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Broad, Tailing Peak | Insufficient TEA | Increase TEA to 2% v/v. Ensure column was equilibrated with TEA buffer. |

| Fronting Peak | Column Overload | Reduce sample load or increase column size. Use Dry Loading. |

| Co-elution with Yellow Band | Residual Palladium | Re-dissolve product, treat with Thiol-silica, and filter. |

| Product "Oiling Out" | Impure Fractions | Solvent entrapment. Co-evaporate with DCM/Hexane to induce solidification. |

References

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

-

Biotage Application Note. (2018). Strategies for the Purification of Basic Compounds. Biotage Knowledge Base.

-

Still, W. C., Kahn, M., & Mitra, A. (1978).[7] Rapid chromatographic technique for preparative separations with moderate resolution.[7] The Journal of Organic Chemistry, 43(14), 2923–2925.[7]

-

Sigma-Aldrich (Merck). (n.d.). Fundamental of Flash Chromatography. Technical Library.

Sources

Application Note: Methyl 4-(pyridin-3-yl)benzoate in the Synthesis of Substituted Benzamides

[1]

Executive Summary

Methyl 4-(pyridin-3-yl)benzoate represents a critical biaryl scaffold in medicinal chemistry, particularly in the development of Wnt pathway inhibitors (e.g., Porcupine inhibitors) , Smoothened (Smo) antagonists , and Type II Kinase inhibitors . The structural combination of a pyridine ring (providing solubility and hydrogen bond acceptance) and a benzoate ester (the reactive handle) makes it a versatile intermediate.[1]

This guide details the conversion of this ester into substituted benzamides. We analyze two distinct synthetic pathways: Direct Aminolysis (Trimethylaluminum-mediated) for high-efficiency "shortcut" synthesis, and Hydrolysis-Coupling (HATU-mediated) for sensitive or complex amine partners.[2][1]

Chemical Profile & Handling

Before initiating synthesis, the physicochemical behavior of the starting material must be understood to prevent common failure modes associated with the pyridine nitrogen.

| Property | Specification / Note |

| IUPAC Name | Methyl 4-(pyridin-3-yl)benzoate |

| CAS Number | 877874-61-8 |

| Molecular Weight | 213.23 g/mol |

| Solubility | Soluble in DCM, THF, DMSO.[2] Poorly soluble in water/hexanes.[1] |

| Reactivity Alert | Lewis Base: The pyridine nitrogen ( |

| Storage | Store under inert atmosphere at 2-8°C. Hydrolysis prone in moist air. |

Strategic Pathway Selection

The choice between direct aminolysis and the two-step hydrolysis/coupling route depends on the nucleophilicity of the amine partner and the tolerance of functional groups.

Figure 1: Decision matrix for selecting the optimal amidation route.

Method A: Direct Aminolysis (Trimethylaluminum Mediated)[1][2]

Expertise Insight: This is the "Weinreb amidation" approach.[1] While efficient, the presence of the pyridine ring in the starting material complicates the standard protocol. The pyridine nitrogen will coordinate with the aluminum reagent, sequestering it. Therefore, you must use at least 3.0 - 4.0 equivalents of AlMe

Protocol 1: AlMe Mediated Amidation[3][4]

Safety Warning: Trimethylaluminum (AlMe

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

-

Amine Activation:

-

Addition of Ester:

-

Dissolve Methyl 4-(pyridin-3-yl)benzoate (1.0 eq) in a minimum amount of anhydrous Toluene/DCM.

-

Add this solution dropwise to the activated amine mixture.[1]

-

-

Reaction:

-

Quench (Critical Step):

-

Workup:

Method B: Hydrolysis and HATU Coupling

Expertise Insight: If the direct method fails or the amine contains labile groups (e.g., esters, nitriles), the two-step route is preferred. The challenge here is isolating the 4-(pyridin-3-yl)benzoic acid . Upon hydrolysis, the product exists as a zwitterion (Pyridine-H

Protocol 2: Saponification & HATU Coupling[1]

Step 1: Hydrolysis to Acid

-

Dissolve Methyl 4-(pyridin-3-yl)benzoate (1.0 eq) in THF:MeOH:Water (3:1:1).

-

Add LiOH·H

O (3.0 eq).[2][1] Stir at RT for 4-12 hours.[2][1] -

Isolation (Isoelectric Precipitation):

-

Carefully adjust pH of the aqueous residue to ~4-5 using 1N HCl.[2][1]

-

The zwitterionic acid should precipitate.[1] Filter and dry under vacuum.[1]

-

Alternative: If no precipitate forms, evaporate to dryness and use the crude Li-salt in the next step (adjusting coupling base stoichiometry accordingly).

Step 2: HATU Coupling[2]

-

Dissolve the 4-(pyridin-3-yl)benzoic acid (1.0 eq) in anhydrous DMF .

-

Add HATU (1.1 - 1.2 eq).[2][1] Stir for 5-10 mins to form the active ester.

-

Stir at RT for 2-16 hours.

-

Workup: Dilute with EtOAc, wash with sat.[1] NaHCO

(removes byproducts) and Water (removes DMF).[2][1] Do not wash with strong acid, or you will extract your pyridine-product into the aqueous layer.

Mechanistic Visualization

The following diagram illustrates the AlMe

Figure 2: Mechanistic requirement for excess Trimethylaluminum due to pyridine coordination.[2][1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Pyridine poisoning of AlMe | Increase AlMe |

| Product in Aqueous Layer | Product protonation during workup. | The pyridine ring makes the product amphoteric.[1] Avoid acidic washes (HCl) during extraction.[2][1] Keep pH > 8.[2][1] |

| Incomplete Hydrolysis | Poor solubility of ester in water.[1][5] | Increase THF/MeOH ratio. Heat to 50°C. |

| Emulsion (Method A) | Aluminum hydroxides.[2][1] | Extend the Rochelle's salt stir time (up to 12h) or filter through Celite before extraction.[2][1] |

References

-

Direct Amidation Protocols

-

Coupling Reagents (HATU)

-

Medicinal Chemistry Context (Biaryl Amides)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | C18H16N4O2 | CID 17748019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. growingscience.com [growingscience.com]

- 4. bachem.com [bachem.com]

- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

"Methyl 4-pyridin-3-ylbenzoate" derivatization for structure-activity relationship (SAR) studies

Application Note: Strategic Derivatization of Methyl 4-(pyridin-3-yl)benzoate for High-Throughput SAR Profiling

Introduction & Chemical Space Analysis

Methyl 4-(pyridin-3-yl)benzoate (CAS: 115236-40-7) represents a "privileged scaffold" in drug discovery, frequently appearing in kinase inhibitors (e.g., p38 MAP kinase), GPCR ligands, and protease inhibitors. Its utility stems from the biaryl axis, which provides a rigid linker between a hydrogen-bond acceptor (pyridine) and a modifiable effector domain (ester).

For Structure-Activity Relationship (SAR) studies, this molecule offers three distinct "Vectors of Derivatization." This guide focuses on high-efficiency protocols to exploit these vectors without rebuilding the core scaffold.

The SAR Vector Map

-

Vector A (The "Head" - Ester): Primary site for H-bond donor/acceptor tuning. Conversion to amides, acids, or heterocycles.[1][2]

-

Vector B (The "Tail" - Pyridine): Site for solubility modulation and basicity tuning. Susceptible to radical alkylation (Minisci reaction) or N-oxidation.

-

Vector C (The Core): The biaryl twist angle affects potency. (Note: Modification here requires de novo synthesis via Suzuki coupling, which is outside the scope of derivatization but essential to understand).

Strategic Workflow Visualization

The following decision tree illustrates the logical flow for processing this scaffold into a screening library.

Caption: Workflow for diversifying the methyl ester scaffold into three distinct chemical spaces.

Detailed Experimental Protocols

Protocol A: High-Throughput Amidation (The "Head" Vector)

Goal: Convert the methyl ester to a library of amides to probe the binding pocket's electronic and steric requirements. Rationale: Direct aminolysis of methyl esters is often sluggish or requires pyrophoric reagents (e.g., AlMe3). The "Saponify-then-Couple" approach is more robust for parallel synthesis using diverse amines.

Step 1: Bulk Saponification

-

Dissolve Methyl 4-(pyridin-3-yl)benzoate (1.0 eq) in THF:MeOH:Water (3:1:1 ratio, 0.2 M concentration).

-

Add LiOH·H₂O (2.5 eq).

-

Stir at 40°C for 4 hours. Monitor by LCMS (Expect [M+H]+ ≈ 200.07).

-

Workup: Acidify to pH 4 with 1N HCl. The zwitterionic acid often precipitates. Filter and dry. If no precipitate, extract with EtOAc/n-Butanol (9:1).

Step 2: Parallel Amidation (HATU Protocol) Scale: 0.1 mmol per reaction vial.

| Reagent | Equivalents | Role |

| Carboxylic Acid (from Step 1) | 1.0 eq | Scaffold |

| Diverse Amine (R-NH₂) | 1.2 eq | Diversity Element |

| HATU | 1.2 eq | Coupling Agent |

| DIPEA (Hünig's Base) | 3.0 eq | Base |

| DMF | 1.0 mL | Solvent |

Procedure:

-

Prepare a stock solution of the Carboxylic Acid (0.1 M) and DIPEA (0.3 M) in anhydrous DMF.

-

Dispense 1 mL of stock solution into reaction vials containing pre-weighed Amine (1.2 eq).

-

Add HATU (1.2 eq) as a solid or fresh DMF solution.

-

Cap and shake at Room Temperature (RT) for 16 hours.

-

Validation: Check LCMS. If conversion <50%, heat to 50°C for 4 hours.

-

Purification: Direct injection onto Prep-HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid). The pyridine nitrogen aids purification by keeping the molecule polar in acidic media.

Protocol B: Late-Stage Pyridine Functionalization (The "Tail" Vector)

Goal: Introduce alkyl groups to the pyridine ring (C2/C6 position) to improve solubility or block metabolism. Method:Minisci Reaction .[3][4][5] This radical substitution allows alkylation without pre-functionalizing the pyridine ring.

Reagents:

-

Substrate: Methyl 4-(pyridin-3-yl)benzoate (1.0 eq)

-

Alkyl Source: Carboxylic Acid (e.g., Pivalic acid, Cyclopropanecarboxylic acid) (3.0 eq)

-

Oxidant: Ammonium Persulfate ((NH₄)₂S₂O₈) (3.0 eq)

-

Catalyst: AgNO₃ (0.2 eq)

-

Solvent: DCM:Water (1:1) with TFA (1.0 eq) to protonate the pyridine.

Procedure:

-

Dissolve substrate (0.5 mmol) in DCM (2.5 mL) and Water (2.5 mL).

-

Add TFA (0.5 mmol) to protonate the pyridine (activates it for radical attack).

-

Add the alkyl carboxylic acid (1.5 mmol) and AgNO₃ (0.1 mmol).

-

Heat to 40°C.

-

Add (NH₄)₂S₂O₈ (1.5 mmol) portion-wise over 20 minutes (exothermic!).

-

Stir vigorously for 2 hours.

-

Workup: Basify with sat. NaHCO₃, extract with DCM.

-

Note: This reaction typically yields a mixture of C2- and C6-alkylated isomers. Separation requires flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Protocol C: Bioisosteric Replacement (Tetrazole Synthesis)

Goal: Replace the ester with a tetrazole (a carboxylic acid bioisostere with better metabolic stability and lipophilicity).

Step 1: Conversion to Nitrile

-

Convert the intermediate amide (from Protocol A, using ammonia) to a nitrile using POCl₃ or Trifluoroacetic Anhydride (TFAA)/Pyridine.

-

Alternatively, use the primary amide directly if available.

Step 2: [3+2] Cycloaddition

-

Reagents: Nitrile intermediate (1.0 eq), Sodium Azide (NaN₃, 3.0 eq), Zinc Bromide (ZnBr₂, 1.0 eq).

-

Solvent: Water:Isopropanol (2:1).

-

Conditions: Reflux (80°C) for 24 hours.

-

Safety: DO NOT use chlorinated solvents with sodium azide (explosion risk). Use ZnBr₂ as a Lewis acid catalyst to avoid formation of hydrazoic acid.

-

Workup: Acidify carefully with 1N HCl (in a fume hood) to precipitate the tetrazole.

Data Analysis & SAR Interpretation

When analyzing the library generated from these protocols, structure the data to identify "Cliffs" (steep changes in activity).

| Analog Type | Modification (R) | LogP (Calc) | pKa (Pyr) | Expected SAR Insight |

| Parent | -OMe | 2.8 | 4.5 | Baseline activity. |

| Amide | -NH-CH₂-CH₂-OH | 1.9 | 4.5 | Probes hydrophilic pocket; improves solubility. |

| Amide | -NH-Ph-4-F | 3.5 | 4.5 | Probes hydrophobic depth/pi-stacking. |

| Minisci | Pyridine-C2-Isopropyl | 3.4 | 5.2 | Steric block of metabolism; increases basicity. |

| Tetrazole | (Bioisostere) | 2.1 | 4.0 | Acid mimic with improved permeability. |

References

-

Suzuki-Miyaura Coupling Mechanism & Pyridine Challenges : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

-

HATU Amide Coupling Protocol : Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.

-

Minisci Reaction for Pyridines : Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. [4]

-

Tetrazole Synthesis (ZnBr2 Method) : Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.

-

Compound Data : Methyl 4-(pyridin-3-yl)benzoate - PubChem Compound Summary.

Sources

Application Note: Methyl 4-pyridin-3-ylbenzoate (M4P3B) in Advanced Materials Science

This Application Note and Protocol guide is structured to serve as a definitive technical resource for researchers in materials science and pharmaceutical solid-state chemistry. It focuses on Methyl 4-pyridin-3-ylbenzoate (M4P3B) , a bifunctional biaryl scaffold critical for the development of coordination polymers, Metal-Organic Frameworks (MOFs), and pharmaceutical cocrystals.[1]

Executive Summary & Molecular Profile

This compound (CAS: 90395-47-4) is a "Janus-faced" molecular building block characterized by two distinct functional termini: a monodentate pyridine nitrogen (Lewis base) and a methyl ester group.[1]

In materials science, M4P3B is primarily valued not as a final product, but as a latent bifunctional ligand precursor .[1] Its ester functionality allows for controlled in situ hydrolysis during solvothermal synthesis, a critical technique for growing large, defect-free single crystals of MOFs.[1] Furthermore, its rigid biaryl core provides a conjugated

Physicochemical Profile

| Property | Value | Relevance to Materials Science |

| Molecular Formula | C₁₃H₁₁NO₂ | Stoichiometry for coordination |

| Molecular Weight | 213.23 g/mol | Calculation of MOF pore density |

| H-Bond Donors | 0 | Acts strictly as an H-bond acceptor (Pyridine N, Carbonyl O) |

| H-Bond Acceptors | 3 | Key for supramolecular assembly |

| Geometry | Biaryl (Twisted) | Torsion angle ~30° disrupts packing, aiding porosity |

| Fluorescence | Blue/UV Region | Ligand-based emission in d¹⁰ metal complexes |

Synthesis Protocol: High-Purity Suzuki Cross-Coupling

Objective: Synthesize M4P3B with >99% purity and <10 ppm residual Palladium. High purity is non-negotiable for optical materials (where Pd quenches fluorescence) and pharmaceutical intermediates.[1]

Reaction Mechanism

The synthesis utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-pyridylboronic acid and methyl 4-bromobenzoate .[1]

Figure 1: Catalytic cycle for the synthesis of M4P3B via Suzuki-Miyaura coupling.

Step-by-Step Protocol

Materials:

-

Methyl 4-bromobenzoate (1.0 eq)[1]

-

3-Pyridylboronic acid (1.2 eq)[1]

-

Pd(PPh₃)₄ (3-5 mol%)[1]

-

K₂CO₃ (2.0 eq)[1]

-

Solvent: 1,4-Dioxane/Water (4:1 v/v) - Degassed[1]

Procedure:

-

Inert Atmosphere Setup: Flame-dry a 250 mL Schlenk flask and cycle with Argon (3x).

-

Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 30 minutes. Critical: Dissolved oxygen causes homocoupling side products.[1]

-

Reagent Addition: Add methyl 4-bromobenzoate, 3-pyridylboronic acid, and K₂CO₃ to the flask.

-

Catalyst Addition: Add Pd(PPh₃)₄ last, under a positive stream of Argon.[1]

-

Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 7:3).[1]

-

Workup:

-

Purification: Recrystallize from hot Ethanol or perform Flash Column Chromatography (Gradient: 10% → 40% EtOAc in Hexane).

Quality Control Check:

-

¹H NMR (CDCl₃): Verify biaryl protons (distinct doublets/multiplets in aromatic region).

-

Pd Scavenging: If used for optical materials, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd.[1]

Application A: In Situ Ligand Synthesis for MOFs

Context: Direct use of the acid form (4-(pyridin-3-yl)benzoic acid) often leads to rapid precipitation of amorphous powders when mixed with metal salts.[1] Using the ester (M4P3B) allows for Solvothermal Controlled Release .[1]

Mechanism: Under hydrothermal conditions (water/alcohol, >120°C), M4P3B slowly hydrolyzes to the acid.[1] This slow release of the active ligand regulates the nucleation rate, favoring the growth of X-ray quality single crystals.

Figure 2: The "Slow Release" strategy using M4P3B for growing high-quality MOF crystals.

Protocol: Solvothermal Growth of Zn-M4P3B Frameworks

-

Precursor Mix: Combine M4P3B (0.1 mmol) and Zn(NO₃)₂·6H₂O (0.1 mmol) in a 20 mL Teflon-lined autoclave.

-

Solvent System: Add 8 mL of DMF/H₂O (3:1). The water is essential for hydrolysis.[1]

-

Thermal Program:

-

Ramp to 120°C over 2 hours.

-

Hold at 120°C for 48 hours.

-

Cool to RT over 24 hours. Slow cooling is critical for crystal size.[1]

-

-

Harvest: Filter the colorless block crystals. Wash with DMF and Ethanol.[1]

-

Characterization: Single Crystal X-ray Diffraction (SCXRD).[1]

Application B: Pharmaceutical Solid-State Chemistry (Cocrystals)

Context: In drug development, M4P3B serves as a model co-former or a structural analog for developing cocrystals of Active Pharmaceutical Ingredients (APIs).[1] Its pyridine nitrogen is a robust hydrogen bond acceptor.[1]

Supramolecular Synthon:

The primary interaction target is the Carboxylic Acid

Protocol: Cocrystallization Screening

-

Selection: Choose an API with a carboxylic acid donor (e.g., Ibuprofen, Benzoic Acid derivatives).[1]

-

Method: Liquid-Assisted Grinding (LAG).[1]

-

Analysis: Analyze by Powder X-ray Diffraction (PXRD). New peaks indicate a new phase (cocrystal) rather than a physical mixture.[1]

References

-

Synthesis & Catalysis:Suzuki-Miyaura Cross-Coupling: St

- Source: Chemical Reviews

-

(General Reference for Protocol)

-

MOF Ligand Precursors: In situ Ligand Synthesis in Metal-Organic Frameworks.[1]

- Source: Chemical Reviews

-

[1]

-

Coordination Polymers:Synthesis, characterization, and crystal structures of coordination polymers

-

Crystal Engineering:The Pyridine-Carboxylic Acid Synthon in Crystal Engineering.

-

Source: CrystEngComm[1]

-

-

Molecular Data:Methyl 4-(pyridin-3-yl)

-

Source: PubChem[1]

-

Sources

- 1. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | C18H16N4O2 | CID 17748019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sci-Hub. Synthesis, crystal structures, and characterization of two Co(II) coordination polymers with 3-pyrid-3-ylbenzoic acid / Journal of Coordination Chemistry, 2009 [sci-hub.jp]

Troubleshooting & Optimization

Preventing protodeboronation of 3-pyridylboronic acid in "Methyl 4-pyridin-3-ylbenzoate" synthesis

A Guide to Preventing Protodeboronation of 3-Pyridylboronic Acid

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions regarding the synthesis of "Methyl 4-pyridin-3-ylbenzoate," with a specific focus on mitigating the undesired protodeboronation of 3-pyridylboronic acid during Suzuki-Miyaura coupling reactions.

Introduction: The Challenge of Heteroaryl Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. However, the use of heteroaryl boronic acids, particularly electron-deficient ones like 3-pyridylboronic acid, introduces a significant challenge: protodeboronation.[1] This undesired side reaction cleaves the carbon-boron bond, replacing it with a carbon-hydrogen bond, which consumes the starting material and reduces the yield of the desired product.[1][2]

This guide provides practical, field-proven insights and detailed protocols to help you successfully navigate this common hurdle and optimize the synthesis of this compound.

Troubleshooting Guide: Addressing Common Experimental Issues

Here, we address specific problems you might encounter during the synthesis, explaining the underlying causes and providing actionable solutions.

Q1: My reaction yield is low, and I've identified pyridine as a major byproduct. What's causing this?

Answer: The presence of significant amounts of pyridine strongly indicates that protodeboronation of your 3-pyridylboronic acid is the primary issue. This side reaction is often accelerated by several factors inherent to standard Suzuki-Miyaura conditions.[1]

Underlying Causes:

-

Base-Catalyzed Decomposition: The reaction is often accelerated under basic conditions, which are necessary to activate the boronic acid for transmetalation.[2][3][4] High pH promotes the formation of the more reactive arylboronate anion, which is also more susceptible to protodeboronation.[5]

-

Aqueous Conditions: The presence of water in the reaction medium can serve as a proton source, facilitating the cleavage of the C-B bond.[5]

-

Elevated Temperatures: High reaction temperatures, while often necessary to drive the catalytic cycle, can also increase the rate of protodeboronation.[1]

-

Substrate Electronics: The electron-deficient nature of the pyridine ring makes 3-pyridylboronic acid particularly prone to this decomposition pathway compared to more electron-rich arylboronic acids.[1]

Solutions & Experimental Protocol:

To minimize protodeboronation, the goal is to favor the rate of the desired Suzuki coupling over the rate of the undesired side reaction. This can be achieved by carefully selecting the reaction parameters.

Optimized Protocol for this compound Synthesis:

| Parameter | Recommended Condition | Rationale |

| Boronic Acid Derivative | 3-Pyridylboronic acid pinacol ester | Boronic esters are generally more stable towards protodeboronation than the corresponding boronic acids.[5] |

| Aryl Halide | Methyl 4-bromobenzoate | Bromides offer a good balance of reactivity and stability. Iodides can be used for faster reactions if needed. |

| Palladium Precatalyst | Pd(dppf)Cl₂ (3 mol%) | This catalyst is known for its efficiency in cross-coupling reactions involving heteroaryl boronic acids. |

| Base | K₃PO₄ (3 equivalents) | A moderately strong, non-nucleophilic base that can activate the boronic ester without excessively promoting protodeboronation. |

| Solvent System | Anhydrous 1,4-Dioxane | Anhydrous conditions are crucial to limit the proton source for protodeboronation.[6] |

| Reaction Temperature | 80-90 °C | A balance between a sufficient rate of reaction and minimizing thermal decomposition. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the palladium catalyst and other reagents. |

Step-by-Step Methodology:

-

To a dry Schlenk flask under an inert atmosphere, add Methyl 4-bromobenzoate (1 eq), 3-pyridylboronic acid pinacol ester (1.2 eq), and K₃PO₄ (3 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.

-

Heat the reaction at 80-90 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Q2: I'm using anhydrous conditions, but still observing significant protodeboronation. What else can I do?

Answer: Even under nominally anhydrous conditions, trace amounts of water can be present or generated in situ. Furthermore, the choice of base and the inherent instability of the boronic acid can still lead to decomposition. In such cases, a "slow-release" strategy is highly effective.

The "Slow-Release" Strategy:

This approach involves using a protected form of the boronic acid that slowly releases the active boronic acid into the reaction mixture.[2][7] This keeps the instantaneous concentration of the sensitive boronic acid low, minimizing the opportunity for protodeboronation while still allowing the Suzuki coupling to proceed.[2][7]

Recommended "Slow-Release" Reagents:

-

Potassium (3-pyridyl)trifluoroborate: Trifluoroborate salts are more stable than boronic acids and slowly hydrolyze under the reaction conditions to release the boronic acid.[2]

-

MIDA (N-methyliminodiacetic acid) boronates: These are highly stable crystalline compounds that release the boronic acid in a controlled manner in the presence of a mild aqueous base.[2]

Experimental Workflow Diagram:

Caption: Experimental workflow for Suzuki coupling using a slow-release strategy.

Frequently Asked Questions (FAQs)

Q3: What is the mechanism of protodeboronation for 3-pyridylboronic acid?

Answer: Protodeboronation can proceed through several pathways, but for heteroaromatic boronic acids like 3-pyridylboronic acid, both acid- and base-catalyzed mechanisms are relevant.[2] In the context of Suzuki-Miyaura coupling, the base-catalyzed pathway is of primary concern.[5]

Simplified Mechanism:

-

Activation by Base: The boronic acid reacts with a base (e.g., hydroxide) to form a more nucleophilic boronate species.

-

Protonolysis: The C-B bond in the boronate is cleaved by a proton source (typically water), leading to the formation of the corresponding arene (pyridine) and a boron-containing byproduct.

The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the carbon atom attached to the boron more susceptible to protonation.

Q4: Are there alternatives to 3-pyridylboronic acid for this synthesis?

Answer: Yes, if protodeboronation remains a persistent issue, consider using alternative organometallic reagents.

-

3-Pyridylzinc reagents (Negishi Coupling): Organozinc reagents can be used in palladium-catalyzed cross-coupling reactions and are often less prone to protodeboronation.[8]

-

Organostannanes (Stille Coupling): While effective, organotin compounds are toxic and their removal can be challenging.

Q5: How should I store and handle 3-pyridylboronic acid to maintain its integrity?

Answer: Proper storage is crucial to prevent degradation before use.

-

Storage: Store 3-pyridylboronic acid in a tightly sealed container in a cool, dry place, preferably in a desiccator. Protect it from light and moisture.

-

Handling: Handle the compound under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen) whenever possible, especially when weighing and adding it to the reaction.

Competing Reaction Pathways Diagram:

Sources

- 1. benchchem.com [benchchem.com]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Palladium Catalyst and Ligand for Methyl 4-pyridin-3-ylbenzoate Synthesis

Welcome to the technical support center for the synthesis of Methyl 4-pyridin-3-ylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Suzuki-Miyaura cross-coupling reaction to synthesize this and structurally similar biaryl compounds. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your reaction conditions, focusing on the critical interplay between the palladium catalyst and the chosen ligand.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[3][4] However, the synthesis of heteroaromatic compounds like this compound can present unique challenges due to the electronic nature of the pyridine ring. This guide will walk you through troubleshooting and optimization strategies to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

General Questions

Q1: What are the starting materials for the synthesis of this compound via Suzuki coupling?

The synthesis of this compound via the Suzuki-Miyaura coupling reaction involves the cross-coupling of Methyl 4-halobenzoate (typically the bromide or iodide for higher reactivity) and 3-pyridylboronic acid .[3]

-

Electrophile: Methyl 4-bromobenzoate is a common choice due to a good balance of reactivity and stability. Aryl iodides are more reactive but can be more expensive and less stable.[3] Aryl chlorides are less reactive and often require more specialized and robust catalyst systems to achieve good yields.[5][6]

-

Nucleophile: 3-Pyridylboronic acid is the organoboron partner. It's important to use high-quality boronic acid, as impurities or degradation can significantly impact the reaction outcome.[7]

Catalyst & Ligand Selection

Q2: I am observing low to no product formation. How do I choose the right palladium catalyst and ligand for this specific transformation?

The choice of catalyst and ligand is paramount for a successful Suzuki coupling, especially when dealing with heteroaromatic substrates. The electronic properties of both coupling partners—the electron-withdrawing nature of the methyl benzoate group and the electron-deficient pyridine ring—necessitate a carefully selected catalytic system.

Key Considerations:

-

Palladium Source: Both Pd(0) and Pd(II) precatalysts can be used. Pd(II) sources like Pd(OAc)₂ and PdCl₂(PPh₃)₂ are common, as they are reduced in situ to the active Pd(0) species.[8] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be effective.[9]

-

Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For coupling electron-deficient pyridylboronic acids, electron-rich and sterically hindered phosphine ligands are often preferred.[6][10] These ligands promote the rate-limiting oxidative addition step and facilitate reductive elimination.[10]

Recommended Catalyst/Ligand Systems:

| Catalyst System | Ligand Type | Key Advantages | Considerations |

| Pd(OAc)₂ / SPhos | Buchwald-type biaryl phosphine | High activity for challenging couplings, good for electron-deficient systems. | Air-sensitive, requires careful handling. |

| PdCl₂(dppf) | Ferrocene-based phosphine | Robust, air-stable precatalyst. Good general-purpose system. | May not be optimal for all heteroaromatic couplings. |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Commercially available, widely used. | Can be less effective for less reactive aryl chlorides.[3] |

| Pd₂(dba)₃ / XPhos | Buchwald-type biaryl phosphine | High turnover numbers, effective for a broad range of substrates. | Requires careful handling due to air sensitivity. |

Troubleshooting Steps:

-

Start with a versatile system: If you are starting a new synthesis, a combination like Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos or XPhos) is a robust starting point.

-

Screen different ligands: If the initial system fails, screen a panel of ligands with varying steric bulk and electronic properties.

-

Consider N-heterocyclic carbenes (NHCs): For particularly challenging couplings, NHC ligands can sometimes outperform phosphines.[11]

Q3: I am seeing significant amounts of homocoupling of my boronic acid (3,3'-bipyridine). What causes this and how can I prevent it?

Homocoupling of the boronic acid is a common side reaction that leads to the formation of a symmetrical biaryl, in this case, 3,3'-bipyridine. This side reaction consumes your starting material and complicates purification.

Primary Causes:

-

Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[7][8]

-

Inefficient Reduction of Pd(II) Precatalyst: If the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species, the remaining Pd(II) can catalyze homocoupling.[8]

-

High Temperatures: Elevated temperatures can sometimes favor homocoupling over the desired cross-coupling.[7]

Solutions:

-

Thorough Degassing: It is crucial to rigorously degas the reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the experiment. This can be achieved by bubbling the inert gas through the solvent for an extended period or by using freeze-pump-thaw cycles.[7]

-

Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling issues related to inefficient precatalyst reduction.

-

Optimize Reaction Temperature: While Suzuki couplings often require heating, excessive temperatures can be detrimental.[7] Try running the reaction at a lower temperature for a longer duration.

-

Control Stoichiometry: Ensure that the aryl halide is the limiting reagent to minimize the excess boronic acid available for homocoupling.

Reaction Conditions & Troubleshooting

Q4: My reaction is sluggish and incomplete, even with a good catalyst system. What other reaction parameters can I optimize?

Beyond the catalyst and ligand, the choice of base and solvent plays a critical role in the efficiency of the Suzuki coupling.

The Role of the Base:

The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.[4][11]

Commonly Used Bases:

| Base | Strength | Solubility | Comments |

| K₂CO₃ | Moderate | Soluble in water | A common and effective choice for many Suzuki couplings.[12] |

| Cs₂CO₃ | Strong | Soluble in many organic solvents | Often used for more challenging couplings.[9] |

| K₃PO₄ | Strong | Soluble in water | Can be very effective, particularly with sterically hindered substrates. |

| Na₂CO₃ | Moderate | Soluble in water | A standard and cost-effective option.[9] |

The Role of the Solvent:

The solvent must be able to dissolve the reactants and the catalyst, and its polarity can influence the reaction rate and selectivity.[13][14][15]

Commonly Used Solvents:

-

Aqueous mixtures: A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is frequently used.[12] Water helps to dissolve the inorganic base and can accelerate the reaction.

-

Aprotic polar solvents: DMF and acetonitrile can be effective, particularly for couplings involving polar substrates.[15]

-

Ethers: Dioxane and THF are widely used and are good general-purpose solvents for Suzuki reactions.

Troubleshooting Workflow:

If your reaction is not proceeding to completion, consider the following optimization steps:

-

Base Screening: If using a moderate base like K₂CO₃, try a stronger base such as Cs₂CO₃ or K₃PO₄. The increased basicity can accelerate the formation of the active boronate species.[16]

-

Solvent Screening: If your current solvent system is not providing good results, try a different one. For example, if you are using THF/water, switching to dioxane/water or DMF/water might improve solubility and reaction rate.

-

Temperature Optimization: Gradually increase the reaction temperature. While higher temperatures can sometimes lead to side reactions, they are often necessary to drive sluggish couplings to completion.[7] Monitor the reaction closely by TLC or LC-MS to find the optimal balance.

Mechanistic Insights

Q5: Can you provide a diagram of the Suzuki-Miyaura catalytic cycle to help me understand the process better?

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boron Suzuki Coupling | Borates Today [borates.today]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. pubs.acs.org [pubs.acs.org]